molecular formula C14H15F B14130712 1-(Cyclohexylethynyl)-2-fluorobenzene

1-(Cyclohexylethynyl)-2-fluorobenzene

Cat. No.: B14130712
M. Wt: 202.27 g/mol
InChI Key: OAOJXBXAWUINCA-UHFFFAOYSA-N
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Description

1-(Cyclohexylethynyl)-2-fluorobenzene is an organic compound characterized by a benzene ring substituted with a fluorine atom and a cyclohexylethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclohexylethynyl)-2-fluorobenzene typically involves the coupling of a cyclohexylacetylene with a fluorobenzene derivative. One common method is the Sonogashira coupling reaction, which uses a palladium catalyst and copper co-catalyst under an inert atmosphere. The reaction conditions often include the use of a base such as triethylamine or potassium carbonate, and the reaction is carried out in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclohexylethynyl)-2-fluorobenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the alkyne group to an alkane.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Amines, thiols, and other nucleophiles

Major Products:

    Oxidation: Ketones, carboxylic acids

    Reduction: Alkanes

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

1-(Cyclohexylethynyl)-2-fluorobenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(Cyclohexylethynyl)-2-fluorobenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclohexylethynyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The fluorine atom can influence the compound’s electronic properties, affecting its reactivity and binding affinity.

Comparison with Similar Compounds

    1-(Cyclohexylethynyl)-benzene: Lacks the fluorine atom, resulting in different electronic properties and reactivity.

    2-Fluoro-1-phenylethyne: Similar structure but without the cyclohexyl group, affecting its steric and electronic characteristics.

    1-(Cyclohexylmethyl)-2-fluorobenzene: Contains a cyclohexylmethyl group instead of a cyclohexylethynyl group, leading to different chemical behavior.

Uniqueness: 1-(Cyclohexylethynyl)-2-fluorobenzene is unique due to the combination of the cyclohexylethynyl group and the fluorine atom, which imparts distinct steric and electronic properties. This combination can enhance its stability, reactivity, and potential interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C14H15F

Molecular Weight

202.27 g/mol

IUPAC Name

1-(2-cyclohexylethynyl)-2-fluorobenzene

InChI

InChI=1S/C14H15F/c15-14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7H2

InChI Key

OAOJXBXAWUINCA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C#CC2=CC=CC=C2F

Origin of Product

United States

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